Cedirogant
Overview
Description
Cedirogant is an inverse agonist of retinoic acid-related orphan receptor gamma thymus, developed primarily for the treatment of moderate to severe chronic plaque psoriasis . This compound has shown promise in clinical trials due to its ability to modulate immune responses by targeting specific pathways involved in inflammation.
Preparation Methods
The synthesis of Cedirogant involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, fluorination, and acylation steps . Industrial production methods are likely to involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.
Chemical Reactions Analysis
Cedirogant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Cedirogant has several scientific research applications:
Chemistry: Used as a model compound to study inverse agonist activity and receptor binding.
Biology: Investigated for its role in modulating immune responses and its effects on T helper 17 cells.
Medicine: Primarily researched for its therapeutic potential in treating psoriasis and other inflammatory conditions
Industry: Potential applications in the development of new anti-inflammatory drugs and treatments for autoimmune diseases.
Mechanism of Action
Cedirogant exerts its effects by acting as an inverse agonist of retinoic acid-related orphan receptor gamma thymus. This receptor is a key transcription factor responsible for the synthesis of interleukin 17 and the regulation of the T helper 17 cell lineage program . By inhibiting this receptor, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating symptoms of psoriasis and other inflammatory diseases.
Comparison with Similar Compounds
Cedirogant is unique due to its specific targeting of retinoic acid-related orphan receptor gamma thymus. Similar compounds include:
Tazarotene: Another retinoid used in the treatment of psoriasis, but it acts through different pathways.
Acitretin: A systemic retinoid for psoriasis, with a broader mechanism of action.
Bexarotene: Used for cutaneous T-cell lymphoma, targeting retinoid X receptors.
This compound’s specificity for retinoic acid-related orphan receptor gamma thymus makes it a promising candidate for targeted therapy with potentially fewer side effects compared to broader-acting retinoids.
Properties
IUPAC Name |
2-[1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)indol-1-yl]methyl]benzoyl]piperidin-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3F3N2O3/c25-18-2-1-16(23(35)31-6-3-13(4-7-31)9-20(33)34)21(27)17(18)12-32-8-5-14-10-15(24(28,29)30)11-19(26)22(14)32/h1-2,5,8,10-11,13H,3-4,6-7,9,12H2,(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEOHCYSHVKLIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=C(C(=C(C=C2)Cl)CN3C=CC4=CC(=CC(=C43)Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055496-11-0 | |
Record name | Cedirogant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055496110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEDIROGANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6466M4LVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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